molecular formula C24H28N4O2S B2512182 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894884-70-9

2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2512182
CAS RN: 894884-70-9
M. Wt: 436.57
InChI Key: MKQFSVLIMBHTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the utilization of various starting materials and reagents. In the case of the compound 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, although not directly mentioned in the provided papers, we can infer from related research that its synthesis could involve a multi-step process similar to those described. For instance, one paper details the synthesis of novel carboxamide derivatives using ethyl 3-amino-4,4,4-trifluoro-2-butenoate as a starting material, which suggests that a similar amino compound might be used as a precursor for the triazaspirodecanedione core of the target compound . Another paper describes the synthesis of a spirocyclic carboxylate derivative, which involves the conversion of a carboxylic acid nitrite to a cyano-spiro compound and subsequent transformation into a thioamide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the ethylthio, methoxyphenyl, and p-tolyl groups.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 1,4,8-triazaspiro[4.5]decanedione framework, which is a bicyclic system containing both nitrogen and oxygen atoms within the ring structure. This spirocyclic motif is also seen in the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, where a spirocyclic carboxylate is formed . The presence of a triazaspirodecanedione core in the target compound suggests a rigid structure that could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups attached to the triazaspirodecanedione core. The ethylthio group could potentially undergo nucleophilic substitution reactions, while the carboxamide moiety might participate in amide bond formation or hydrolysis under certain conditions. The presence of a methoxyphenyl group suggests the possibility of electrophilic aromatic substitution reactions, particularly if activated by the adjacent nitrogen atoms in the triazaspirodecanedione ring. The synthesis of related thiazole carboxamides indicates that the thioamide group could be a key reactive site for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and a spirocyclic core suggests a relatively high degree of molecular rigidity, which could affect its solubility and melting point. The polar carboxamide group might confer some degree of water solubility, while the presence of the ethylthio and methoxy groups could enhance solubility in organic solvents. The compound's biological activity, as seen in related research, could be influenced by the presence of these functional groups, with some compounds exhibiting insecticidal or fungicidal activity . The electronic properties of the molecule, such as its dipole moment and electronic distribution, would be influenced by the electronegative atoms (oxygen and nitrogen) and the electron-donating methoxy group.

Scientific Research Applications

Synthesis and Structural Analysis

Organoiron Complexes and Synthesis of Spirocyclic Compounds The compound, being structurally related to spirocyclic compounds, has its synthesis intricately linked to the organic synthesis involving organoiron complexes. Pearson (1979) demonstrated the synthesis of spirocyclic compounds from tricarbonyldieneiron complex intermediates, highlighting the potential of organometallic chemistry in the synthesis of complex structures like 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Pearson, 1979).

Imidazole Spiro Compounds Synthesis Dubovtsev et al. (2016) explored the synthesis of imidazole spiro compounds from 5-alkoxycarbonyl-1 Н -pyrrole-2,3-diones and phenylurea, leading to compounds like 8-hydroxy-3phenyl-1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones. The structural similarities suggest potential pathways or chemical behaviors that could be relevant for the chemical (Dubovtsev et al., 2016).

Conformational Analyses and Molecular Structures

Conformational Analyses of Spiro Derivatives Bruno et al. (2004) presented the conformational analyses and structural comparison of spiro compounds, showing the molecular structures' similarities due to concerted 1,3-dipolar attacks on aryilidene derivatives. This study provides insights into the possible conformational behaviors and structural attributes of 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, given its structural resemblance to spiro compounds (Bruno et al., 2004).

properties

IUPAC Name

3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-7-11-20(30-3)12-8-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-9-5-17(2)6-10-19/h5-12H,4,13-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQFSVLIMBHTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.